molecular formula C4H12ClNS B6243032 (2R)-2-aminobutane-1-thiol hydrochloride CAS No. 114179-99-6

(2R)-2-aminobutane-1-thiol hydrochloride

Cat. No.: B6243032
CAS No.: 114179-99-6
M. Wt: 141.7
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Description

(2R)-2-aminobutane-1-thiol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group and a thiol group, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-aminobutane-1-thiol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with ®-2-aminobutanol.

    Thiol Introduction: The hydroxyl group of ®-2-aminobutanol is converted to a thiol group using reagents such as thionyl chloride (SOCl₂) followed by thiourea.

    Hydrochloride Formation: The final step involves the conversion of the free thiol to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and enantiomeric excess of the compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-aminobutane-1-thiol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄).

    Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The amino group can undergo nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Disulfides, sulfonic acids

    Reduction: Corresponding alcohols or amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Chemistry

(2R)-2-aminobutane-1-thiol hydrochloride is used as a building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study the effects of thiol-containing molecules on cellular processes. It can act as a precursor for the synthesis of peptides and proteins with specific functional groups.

Medicine

The compound has potential applications in the development of pharmaceuticals, particularly those targeting thiol-dependent enzymes or pathways. It may also be used in the design of drugs with improved bioavailability and stability.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for use in various chemical processes and formulations.

Mechanism of Action

The mechanism of action of (2R)-2-aminobutane-1-thiol hydrochloride involves its interaction with thiol-dependent enzymes and proteins. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzymatic activity, signal transduction pathways, and cellular redox states.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-aminobutane-1-thiol hydrochloride: The enantiomer of (2R)-2-aminobutane-1-thiol hydrochloride, with similar chemical properties but different biological activities.

    Cysteamine hydrochloride: A structurally related compound with a similar thiol group, used in the treatment of cystinosis.

    2-mercaptoethanol: Another thiol-containing compound, commonly used as a reducing agent in biochemical applications.

Uniqueness

This compound is unique due to its chiral nature and the presence of both an amino and a thiol group. This combination of functional groups allows for diverse chemical reactivity and biological interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

114179-99-6

Molecular Formula

C4H12ClNS

Molecular Weight

141.7

Purity

95

Origin of Product

United States

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